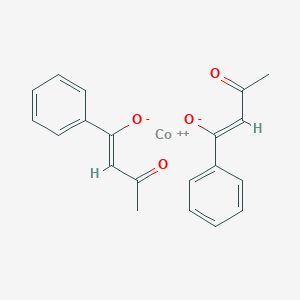
Bis(1-phenylbutane-1,3-dionato-O,O')cobalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1-phenylbutane-1,3-dionato-O,O')cobalt, also known as Co(Phen)2, is a coordination complex that has been extensively studied due to its unique properties and potential applications in various fields of science. This compound is composed of a cobalt ion coordinated to two molecules of 1-phenylbutane-1,3-dione, also known as acetylacetone. The synthesis of Co(Phen)2 has been achieved through various methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been investigated.
Mecanismo De Acción
The mechanism of action of Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 is not fully understood, but it is believed to involve the interaction of the complex with biological molecules, such as proteins and DNA. Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 has been shown to bind to DNA, leading to the formation of DNA adducts and the inhibition of DNA replication and transcription. Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 has also been shown to interact with proteins, leading to the inhibition of enzymatic activity and the disruption of protein-protein interactions.
Efectos Bioquímicos Y Fisiológicos
Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of DNA replication and transcription, and the disruption of protein-protein interactions. Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 has also been shown to have anti-inflammatory properties, due to its ability to inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 also has some limitations, including its potential toxicity and the need for specialized equipment for its synthesis and handling.
Direcciones Futuras
There are several future directions for the study of Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2, including the investigation of its potential as an anticancer agent, the development of new methods for its synthesis, and the exploration of its potential applications in catalysis and material science. Additionally, further studies are needed to fully understand the mechanism of action of Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 and its interactions with biological molecules.
Métodos De Síntesis
The synthesis of Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 can be achieved through various methods, including the reaction of cobalt(II) acetate with acetylacetone in the presence of a base, such as sodium hydroxide. Another method involves the reaction of cobalt(II) nitrate with acetylacetone in the presence of a reducing agent, such as sodium borohydride. The resulting Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 complex can be purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 has been extensively studied for its potential applications in various fields of science, including catalysis, material science, and medicinal chemistry. In catalysis, Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 has been used as a catalyst for various reactions, including the oxidation of alcohols and the isomerization of olefins. In material science, Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 has been investigated for its potential use in the fabrication of magnetic materials and as a precursor for the synthesis of cobalt nanoparticles. In medicinal chemistry, Bis(1-phenylbutane-1,3-dionato-O,O')cobalt(Phen)2 has been studied for its potential as an anticancer agent, due to its ability to induce apoptosis in cancer cells.
Propiedades
Número CAS |
14128-95-1 |
|---|---|
Nombre del producto |
Bis(1-phenylbutane-1,3-dionato-O,O')cobalt |
Fórmula molecular |
C20H20CoO4 |
Peso molecular |
381.3 g/mol |
Nombre IUPAC |
cobalt(2+);(Z)-3-oxo-1-phenylbut-1-en-1-olate |
InChI |
InChI=1S/2C10H10O2.Co/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;/h2*2-7,12H,1H3;/q;;+2/p-2/b2*10-7-; |
Clave InChI |
WCBCZBIVMTUTDM-CVMHYBSASA-N |
SMILES isomérico |
CC(=O)/C=C(\[O-])/C1=CC=CC=C1.CC(=O)/C=C(\[O-])/C1=CC=CC=C1.[Co+2] |
SMILES |
CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Co+2] |
SMILES canónico |
CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Co+2] |
Otros números CAS |
14128-95-1 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




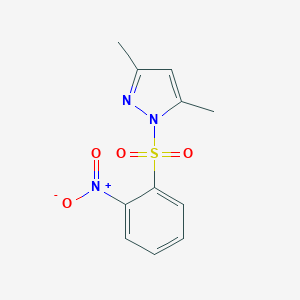
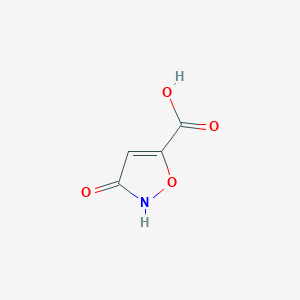
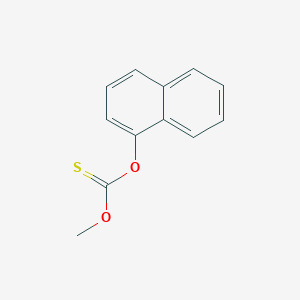
![Zinc, bis[O,O-bis(tetrapropylenephenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B81325.png)

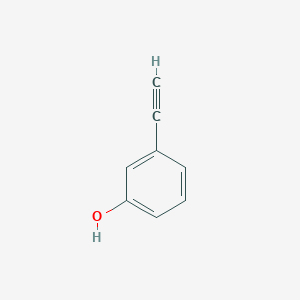
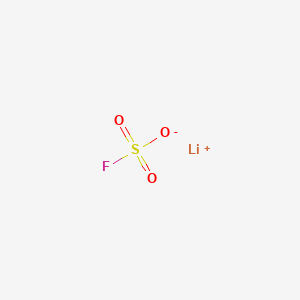
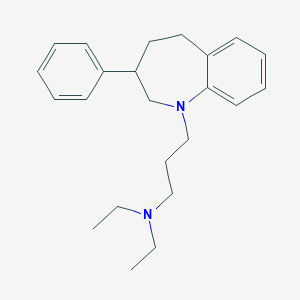
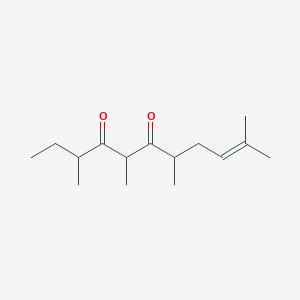
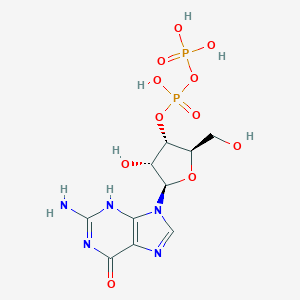
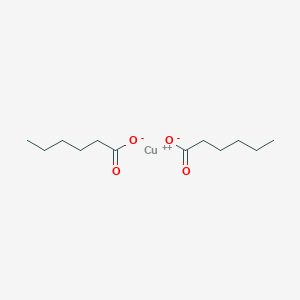
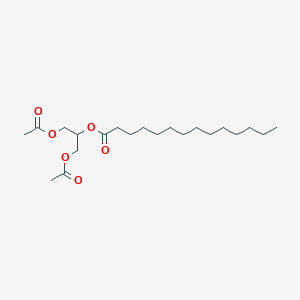
![Dipotassium;2,7,9,14,15,16,17,18-octaoxa-1,8-distibanuidapentacyclo[10.2.1.11,4.15,8.18,11]octadecane-3,6,10,13-tetrone](/img/structure/B81345.png)